3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazole
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Overview
Description
3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a biphenyl group substituted with a fluorine atom, which is linked to the pyrazole ring through an ethoxy bridge. The presence of the fluorine atom and the biphenyl group imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Mechanism of Action
Target of Action
A structurally similar compound, dpc423, is known to inhibit blood coagulation factor xa . Factor Xa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Mode of Action
Based on the information about the similar compound dpc423, it can be inferred that the compound might interact with its target, factor xa, leading to inhibition of the coagulation cascade .
Biochemical Pathways
Factor Xa, along with nonenzymatic cofactor Va and Ca2+ on the phospholipid surface of platelets or endothelial cells, forms the prothrombinase complex, which is responsible for the proteolysis of prothrombin to catalytically active thrombin . Thrombin, in turn, catalyzes the cleavage of fibrinogen to fibrin, thus initiating a process that ultimately leads to clot formation . Inhibition of factor Xa by the compound would disrupt this pathway, potentially preventing clot formation .
Pharmacokinetics
The similar compound dpc423 is reported to be orally bioavailable , suggesting that “3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole” might also have good oral bioavailability.
Result of Action
Based on the potential target and mode of action, it can be inferred that the compound might prevent clot formation by inhibiting the coagulation cascade .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.
Linking the Biphenyl and Pyrazole Units: The final step involves the formation of an ether linkage between the biphenyl intermediate and the pyrazole ring using an alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-1,1’-biphenyl: A simpler analog lacking the pyrazole ring.
1H-pyrazole: The parent compound without the biphenyl and fluorine substituents.
3-(4-fluorophenyl)-1H-pyrazole: A related compound with a single phenyl ring substituted with fluorine.
Uniqueness
3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole is unique due to the combination of the biphenyl group, fluorine atom, and pyrazole ring
Properties
IUPAC Name |
5-[1-(3-fluoro-4-phenylphenoxy)ethyl]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-12(17-9-10-19-20-17)21-14-7-8-15(16(18)11-14)13-5-3-2-4-6-13/h2-12H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAFDXPVXZRZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)OC2=CC(=C(C=C2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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